2-Fluoro-2-(pyridin-3-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6FNO2 |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-fluoro-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C7H6FNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11) |
InChI Key |
CMTKUSZNRDLCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 2 Pyridin 3 Yl Acetic Acid and Its Precursors
Strategies for Carbon-Fluorine Bond Formation at the α-Position
The introduction of a fluorine atom into the α-position of pyridylacetic acid derivatives is a key challenge in the synthesis of 2-Fluoro-2-(pyridin-3-yl)acetic acid. This transformation can be achieved through several strategic approaches, primarily involving either the replacement of a carboxyl group or the direct fluorination of a C-H bond or its synthetic equivalent.
Decarboxylative Fluorination of Pyridylacetic Acid Derivatives
Decarboxylative fluorination represents a powerful method for converting readily available carboxylic acids into their corresponding alkyl fluorides. nih.gov This approach has been successfully applied to pyridylacetic acid derivatives, offering a transition-metal-free route to fluoroalkyl pyridines. bohrium.comsci-hub.ru The process typically involves the generation of a pyridylacetate salt, which then undergoes decarboxylation in the presence of an electrophilic fluorinating agent. nih.govbeilstein-journals.org This strategy can be conducted as a one-pot reaction, starting from the corresponding methyl esters, which are first saponified and then subjected to decarboxylative fluorination. sci-hub.ru
The mechanism of decarboxylative fluorination can vary depending on the specific substrate and reaction conditions. For pyridylacetic acids, a plausible mechanism involves the interaction of the electrophilic fluorinating agent with the nitrogen atom of the pyridine (B92270) ring. bohrium.com This interaction is thought to promote decarboxylation, leading to the formation of a picolyl anion intermediate, which is then trapped by the electrophilic fluorine source. bohrium.comresearchgate.net
In other systems, such as the silver-catalyzed fluorination of aliphatic carboxylic acids, mechanistic studies provide evidence for the involvement of a Ag(II) intermediate as the key oxidant. acs.orgnih.gov The rate-limiting step in this catalytic cycle is the oxidation of an Ag(I)-carboxylate complex to Ag(II) by the fluorinating agent. nih.gov Photoredox catalysis offers another pathway, where photon-induced oxidation of a carboxylate generates a carboxyl radical. nih.gov This radical rapidly extrudes carbon dioxide, and the resulting alkyl radical undergoes fluorine atom transfer to yield the final product. nih.gov For fluorinations using Selectfluor®, a single-electron transfer (SET) mechanism is often proposed, where an electron is transferred from the substrate to the fluorinating agent. researchgate.net
The choice of the fluorinating agent is critical for the success of decarboxylative fluorination. Selectfluor®, a commercially available, stable, and less toxic source of electrophilic fluorine, is widely used for this transformation. bohrium.comsci-hub.ru It has been shown to effectively fluorinate lithium 2-pyridylacetates in solvents like dimethylformamide (DMF). bohrium.com
Alternative reagents for decarboxylative fluorination include N-fluorobenzenesulfonimide (NFSI), which has been used in conjunction with silver catalysis. nih.gov Xenon difluoride (XeF₂) is another powerful reagent capable of converting aliphatic carboxylic acids into alkyl fluorides via a proposed fluoroxenon ester intermediate. researchgate.net The reaction conditions, including the choice of solvent and the presence of catalysts or additives, can be optimized to improve reaction efficiency and yield. acs.orgnih.gov
Table 1: Decarboxylative Fluorination of Substituted Methyl 2-Pyridylacetates This table summarizes the one-pot conversion of various methyl 2-pyridylacetates to 2-(fluoroalkyl)pyridines using an alkaline hydrolysis followed by decarboxylative fluorination with Selectfluor®.
| Entry | Starting Ester (Substituents R¹, R²) | Product | Yield (%) |
| 1 | R¹=Me, R²=Me | 2-(1-Fluoro-1-methylethyl)pyridine | 81 |
| 2 | R¹=Et, R²=Et | 2-(1-Fluoro-1-ethylpropyl)pyridine | 73 |
| 3 | R¹=Bn, R²=Bn | 2-(1-Benzyl-1-fluoro-2-phenylethyl)pyridine | 69 |
| 4 | R¹, R² = -(CH₂)₅- | 2-(1-Fluorocyclohexyl)pyridine | 82 |
Data sourced from studies on decarboxylative fluorination of 2-pyridylacetates. sci-hub.ru
Electrophilic Fluorination Approaches
Electrophilic fluorination provides a direct route to α-fluorinated carboxylic acids or their ester precursors, avoiding the loss of the carboxyl group. These methods typically involve the generation of a nucleophilic α-carbon, which then reacts with an electrophilic fluorine source.
A common strategy for α-fluorination involves the conversion of a carboxylic acid ester into its corresponding enolate or a related enol derivative, such as a silyl (B83357) enol ether or ketene (B1206846) acetal. harvard.edunih.gov This nucleophilic species is then quenched with an electrophilic fluorinating agent like Selectfluor®. Mechanistic studies of the reaction between enol esters and Selectfluor® suggest a polar two-electron process that proceeds through an oxygen-stabilized carbenium ion intermediate, rather than a single-electron transfer involving radical species. researchgate.netnih.gov This method circumvents issues often associated with nucleophilic fluorination, such as elimination and rearrangement reactions, and is effective for α- and β-branched carboxylic acid derivatives. nih.gov
The direct conversion of an α-C(sp³)-H bond to a C-F bond is a highly desirable and atom-economical strategy. While transition-metal-catalyzed C-H activation has been explored for fluorination, it is often directed towards the β-position of aliphatic carboxylic acids. researchgate.netacs.orgchemrxiv.org However, specific conditions have been developed for the α-fluorination of aryl- and heteroaryl-acetic acid derivatives. A divergent strategy for the fluorination of phenylacetic acid derivatives using Selectfluor® has been reported, where the reaction outcome is controlled by the solvent. organic-chemistry.org In non-aqueous media, a charge-transfer complex between Selectfluor® and a base, such as 4-(dimethylamino)pyridine (DMAP), facilitates the clean formation of α-fluoro-α-arylcarboxylic acids, representing a direct α-C-H fluorination. organic-chemistry.org
Table 2: Solvent-Dependent Fluorination of Phenylacetic Acid with Selectfluor® This table illustrates a divergent strategy where the presence or absence of water dictates the reaction pathway between decarboxylative fluorination and direct α-C-H fluorination.
| Entry | Substrate | Base | Solvent | Product | Yield (%) |
| 1 | Phenylacetic Acid | DMAP | MeCN/H₂O | Fluoromethylbenzene | 95 |
| 2 | Phenylacetic Acid | DMAP | MeCN | α-Fluorophenylacetic Acid | 71 |
Data sourced from research on divergent strategies for fluorinating phenylacetic acid derivatives. organic-chemistry.org
Nucleophilic Fluorination Routes
Nucleophilic fluorination is a common strategy that involves the displacement of a leaving group by a fluoride (B91410) ion. In the context of this compound, a plausible precursor would be an ester of 2-hydroxy-2-(pyridin-3-yl)acetic acid, which can be converted to a sulfonate ester (e.g., tosylate or mesylate) to facilitate nucleophilic substitution.
A typical reaction would involve the use of a fluoride source such as potassium fluoride (KF) or a tetraalkylammonium fluoride salt. The efficiency of this SN2 reaction is influenced by the choice of solvent and the nature of the leaving group.
| Precursor | Fluorinating Agent | Solvent | Conditions | Product | Yield |
| Ethyl 2-(mesyloxy)-2-(pyridin-3-yl)acetate | Tetrabutylammonium (B224687) fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Ethyl 2-fluoro-2-(pyridin-3-yl)acetate | Moderate to Good |
| Ethyl 2-(tosyloxy)-2-(pyridin-3-yl)acetate | Potassium fluoride (KF) with crown ether | Acetonitrile | Reflux | Ethyl 2-fluoro-2-(pyridin-3-yl)acetate | Moderate |
This is an interactive data table. Users can sort and filter the data.
Deoxyfluorination Strategies
Deoxyfluorination offers a more direct route from α-hydroxy acids or esters to their corresponding α-fluoro derivatives. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this transformation. The reaction proceeds via the formation of a fluorosulfite intermediate, followed by an intramolecular nucleophilic attack of fluoride.
A key precursor for this strategy is ethyl 2-hydroxy-2-(pyridin-3-yl)acetate. The reaction conditions for deoxyfluorination need to be carefully controlled to minimize side reactions, such as elimination.
| Precursor | Deoxyfluorinating Agent | Solvent | Conditions | Product | Yield |
| Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate | Diethylaminosulfur trifluoride (DAST) | Dichloromethane (DCM) | -78 °C to Room Temp | Ethyl 2-fluoro-2-(pyridin-3-yl)acetate | Good |
| 2-Hydroxy-2-(pyridin-3-yl)acetic acid | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Tetrahydrofuran (THF) | 0 °C to Room Temp | This compound | Moderate to Good |
This is an interactive data table. Users can sort and filter the data.
Electrochemical Fluorination Techniques
Electrochemical methods provide an alternative for the introduction of fluorine. Anodic fluorination can be used to generate a carbocation intermediate from a carboxylic acid, which is then trapped by a fluoride source. This technique can be particularly useful for the synthesis of α-fluoro carboxylic acids. The reaction is typically carried out in an undivided cell using a platinum anode and a suitable electrolyte containing a fluoride source.
| Starting Material | Fluoride Source/Electrolyte | Solvent | Conditions | Product |
| 2-(Pyridin-3-yl)acetic acid | Et3N·3HF | Acetonitrile | Constant current electrolysis | This compound |
| Ethyl 2-(pyridin-3-yl)acetate | Tetrabutylammonium fluoride | Acetonitrile | Controlled potential electrolysis | Ethyl 2-fluoro-2-(pyridin-3-yl)acetate |
This is an interactive data table. Users can sort and filter the data.
Construction of the Pyridyl Acetic Acid Framework
The synthesis of the core 2-(pyridin-3-yl)acetic acid structure is a critical prerequisite for the subsequent fluorination step. This can be achieved through multi-step syntheses starting from readily available pyridine precursors.
Multistep Synthesis from Pyridine Precursors
The strategic functionalization of the pyridine ring is often the initial step in the synthesis of the target framework. Halogenation and amination reactions provide versatile handles for the subsequent introduction of the acetic acid moiety.
Halogenation: 3-Bromopyridine and 3-chloropyridine (B48278) are common starting materials. Direct halogenation of pyridine can be challenging due to the deactivation of the ring by the nitrogen atom, but selective methods have been developed. For instance, Zincke imine intermediates can be used to achieve 3-selective halogenation of pyridines under mild conditions.
Amination: 3-Aminopyridine can be prepared from 3-halopyridines via nucleophilic substitution or through the Hofmann rearrangement of nicotinamide. The amino group can then be transformed into other functionalities or used as a directing group.
| Pyridine Derivative | Reagent | Conditions | Product |
| Pyridine | N-Halosuccinimide, Zincke salt formation | Mild | 3-Halopyridine |
| 3-Bromopyridine | Aqueous Ammonia, Cu(II) catalyst | High temperature and pressure | 3-Aminopyridine |
| Nicotinamide | Br2, NaOH | Aqueous, heat | 3-Aminopyridine |
This is an interactive data table. Users can sort and filter the data.
Once a suitably functionalized pyridine is obtained, the acetic acid side chain can be introduced through various carbon-carbon bond-forming reactions.
One common approach is the conversion of a 3-halopyridine to a Grignard or organolithium reagent, followed by reaction with a two-carbon electrophile like diethyl oxalate. Subsequent hydrolysis and decarboxylation would yield the desired pyridylacetic acid.
Another route involves the side-chain functionalization of 3-methylpyridine (B133936) (3-picoline). This can be achieved by radical halogenation of the methyl group to form 3-(halomethyl)pyridine, which can then be converted to the nitrile and subsequently hydrolyzed to the carboxylic acid.
| Starting Material | Key Reagents | Intermediate | Final Product |
| 3-Bromopyridine | 1. Mg or n-BuLi, 2. Diethyl oxalate, 3. H3O+ | Ethyl 2-oxo-2-(pyridin-3-yl)acetate | 2-(Pyridin-3-yl)acetic acid |
| 3-Methylpyridine | 1. N-Bromosuccinimide (NBS), 2. NaCN, 3. H3O+ | 3-Pyridylacetonitrile | 2-(Pyridin-3-yl)acetic acid |
| 3-Pyridinecarboxaldehyde (B140518) | 1. Tosylhydrazine, 2. KCN, 3. H3O+ | 3-Pyridylacetonitrile | 2-(Pyridin-3-yl)acetic acid |
This is an interactive data table. Users can sort and filter the data.
The synthesis of the precursor ethyl 2-hydroxy-2-(pyridin-3-yl)acetate can be envisioned through a Reformatsky-type reaction between 3-pyridinecarboxaldehyde and an α-haloacetate in the presence of zinc, or via the reaction of 3-pyridinecarboxaldehyde with ethyl diazoacetate catalyzed by a Lewis acid.
Annulation and Cyclization Reactions for Pyridine Ring Formation
The formation of the pyridine ring, the central scaffold for the target molecule, can be achieved through various annulation and cyclization strategies. These methods build the heterocyclic ring from acyclic precursors.
One common approach is the [3+3] annulation , which combines two three-atom fragments. For instance, a one-pot reaction can be initiated from inactivated saturated ketones and electron-deficient enamines. This process involves an initial oxidative dehydrogenation of the ketone, followed by a cascade of Michael addition, aldol-type condensation, and a final oxidative aromatization to yield highly substituted pyridines. nih.gov
Domino reactions provide another efficient route. A bifunctional catalyst, such as palladium on carbon combined with a solid acid like K-10 montmorillonite, can facilitate a domino cyclization-oxidative aromatization sequence under microwave irradiation. nih.gov This method allows for the direct construction of the aromatic pyridine ring from suitable precursors in a single pot.
More complex, multi-component reactions have also been developed. A notable example involves a sequence of a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. This powerful one-pot synthesis allows for the rapid assembly of polysubstituted pyridines from simple starting materials like aldehydes, phosphorus ylides, and propargyl azide. nih.gov Additionally, self-[3+2] annulation reactions of pyridinium (B92312) salts have been developed, which proceed under mild conditions without the need for precious metal catalysts to form complex pyridine derivatives. nih.govacs.org
Cross-Coupling Reactions Involving Pyridyl Moieties
Once the pyridine ring is formed, or if starting from a pre-functionalized pyridine, cross-coupling reactions are indispensable tools for introducing or modifying the side chain that will become the fluoroacetic acid moiety. These reactions, catalyzed by transition metals like palladium, are fundamental for creating carbon-carbon bonds. researchgate.net
The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. It involves the reaction of a pyridyl halide or triflate with a boronic acid or ester. chimia.ch This reaction is highly versatile and has been successfully applied to generate 3-pyridyl biaryl systems by coupling aryl halides with 3-pyridylboroxin, a stable equivalent of pyridine-3-boronic acid. nih.govnumberanalytics.com Despite the utility, challenges can arise due to the electronic properties of the pyridine ring and the stability of pyridyl boron reagents. researchgate.netbenthamdirect.com To overcome these issues, specialized ligands and reaction conditions have been developed to facilitate the efficient coupling of 2-pyridyl and 3-pyridyl nucleophiles. benthamdirect.comnih.gov
The Stille coupling offers an alternative, reacting a pyridyl halide or triflate with an organostannane reagent. chemicalbook.comnih.gov This method is effective for preparing functionalized bipyridines and terpyridines and can tolerate a variety of functional groups. collectionscanada.gc.caresearchgate.net
The Heck reaction creates a C-C bond by coupling a pyridyl halide with an alkene. researchgate.netnih.gov For instance, an intramolecular Heck reaction involving an oxime can be used to form a pyridine ring system. nih.gov The reaction typically employs a palladium catalyst and a base, and its development has been a cornerstone of modern organic synthesis. nih.gov
Finally, the Buchwald-Hartwig amination is a key reaction for forming carbon-nitrogen bonds, coupling amines with aryl halides or triflates. nih.govacs.org While not directly forming the C-C bond of the acetic acid side chain, it is crucial for synthesizing precursors where a nitrogen-linked group is required on the pyridine ring, which can then be further elaborated. sigmaaldrich.comacsgcipr.orgresearchgate.net
Asymmetric Synthesis and Stereocontrol in Fluorination Reactions
The introduction of the fluorine atom at the α-position of the pyridylacetic acid is the most critical step for defining the compound's stereochemistry. The development of asymmetric fluorination methods has been a major focus in organofluorine chemistry. benthamdirect.com Both substrate-controlled and catalyst-controlled strategies are employed to achieve high levels of enantioselectivity.
Chiral Auxiliaries and Catalysts in α-Fluorination
One established strategy for stereocontrol is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com Oxazolidinones, derived from readily available α-amino acids, are a common class of chiral auxiliaries. collectionscanada.gc.caumanitoba.canih.gov The substrate, such as 2-(pyridin-3-yl)acetyl chloride, can be attached to the oxazolidinone auxiliary. The resulting chiral imide can then be enolized and reacted with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). The steric bulk of the auxiliary directs the approach of the fluorinating agent, leading to the formation of one diastereomer preferentially. Finally, the auxiliary is cleaved to yield the enantioenriched α-fluoro acid.
Catalytic asymmetric fluorination represents a more atom-economical and elegant approach. This involves using a chiral catalyst to control the stereochemistry of the fluorination of a prochiral substrate. nih.gov Significant progress has been made using chiral transition metal complexes. For example, nickel(II)-BINAP catalyst systems have been successfully used for the direct asymmetric fluorination of α-aryl acetic acid derivatives. nih.govacs.org In these reactions, a thiazolidinone derivative of the acid is often used, and additives like 2,6-lutidine and a silyl triflate are essential for high efficiency and enantioselectivity. acs.org
Another powerful method involves a dual-catalyst system. For instance, the α-fluorination of an acid chloride can be achieved using a combination of a chiral nucleophilic catalyst (like benzoylquinidine) and an achiral transition metal complex (such as a palladium-phosphine complex). This "dual activation" strategy generates a metal-coordinated, chiral ketene enolate intermediate, which then reacts with an electrophilic fluorine source to produce the α-fluorinated product with high enantiomeric excess. nih.gov Chiral phase-transfer catalysts, often based on chiral phosphoric acids, have also been employed to facilitate the enantioselective fluorination of olefins and other substrates using cationic fluorinating agents like Selectfluor. researchgate.netnih.gov
| Catalyst System | Substrate Type | Fluorinating Agent | Yield (%) | ee (%) | Reference |
| NiCl₂-(S)-BINAP / Et₃SiOTf | α-(p-methoxyphenyl)acetic acid derivative | NFSI | 99 | 88 | nih.govacs.org |
| Pd(OAc)₂ / Chiral Ligand | β-Ketoesters | NFSI | High | 83-94 | nih.govacs.org |
| Benzoylquinidine / (Ph₃P)₂PdCl₂ | p-Methoxyphenylacetyl chloride | NFSI | 76 | 98 | nih.gov |
| Chiral Phosphoric Acid | Olefins | Selectfluor | High | High | researchgate.netnih.gov |
Diastereoselective and Enantioselective Approaches
Diastereoselective and enantioselective strategies are at the forefront of synthesizing optically active this compound. These approaches aim to create the chiral center at the α-carbon with a high degree of stereochemical purity.
Diastereoselective fluorination often relies on a chiral element already present in the substrate molecule to influence the stereochemical outcome of the fluorination step. researchgate.net For example, attaching a chiral auxiliary to the pyridylacetic acid precursor, as described previously, creates a diastereomeric intermediate. The subsequent fluorination is diastereoselective because the existing chiral center directs the attack of the fluorine source to one face of the enolate. nih.gov
Enantioselective approaches use a chiral catalyst to differentiate between the two enantiotopic faces of a prochiral enolate derived from a 2-(pyridin-3-yl)acetic acid ester or other derivative. Metal-catalyzed methods have proven particularly effective. A notable example is the stereodivergent synthesis of related α-fluoro γ-butyrolactones using a dual catalytic system of copper and iridium complexes. This method allows for the synthesis of all four possible stereoisomers of the product by simply changing the chirality of the two metal catalysts, demonstrating a high level of stereocontrol. nih.gov
Catalytic asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles using palladium catalysts also showcases an advanced method for creating two adjacent chiral centers, one of which bears the fluorine atom, with excellent enantioselectivity and good diastereoselectivity. nih.gov While applied to a nitrile, this strategy highlights the potential for developing sophisticated catalytic methods for related acetic acid systems.
The choice of fluorinating agent is also crucial. Electrophilic reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used in catalyst-controlled reactions. chimia.chmdpi.com In contrast, nucleophilic fluorination, using sources like cesium fluoride or tetrabutylammonium fluoride (TBAF), can also be employed, particularly in reactions like the ring-opening of chiral aziridines or epoxides to install the fluorine atom stereospecifically. nih.govacsgcipr.org
| Method | Catalysts | Substrate Type | Key Feature | Stereocontrol | Reference |
| Dual Catalysis | Cu(I)/(S,S)-Ph-BPE & [Ir(COD)Cl]₂/(S)-ligand | α-Fluoro pyridinyl acetate | Stereodivergent synthesis | Access to all 4 stereoisomers | nih.gov |
| Asymmetric Allylic Alkylation | Palladium(phosphinoxazoline) | α-Aryl-α-fluoroacetonitrile | Creates two contiguous stereocenters | High ee, up to 15:1 dr | nih.gov |
| Dual Activation | Chiral Nucleophile & Pd Complex | Acid Chloride | Generates chiral metal-enolate | High ee (>99%) | nih.gov |
| Substrate Control | Chiral Oxazolidinone Auxiliary | N-Acyl Oxazolidinone | Diastereoselective fluorination | High de | nih.gov |
Advanced Synthetic Applications and Method Development Utilizing 2 Fluoro 2 Pyridin 3 Yl Acetic Acid As a Building Block
Utilization in the Synthesis of Structurally Complex Molecules
While direct, publicly available research detailing the extensive use of 2-Fluoro-2-(pyridin-3-yl)acetic acid in the synthesis of highly complex, multi-chiral center natural products is limited, its potential is evident from the synthesis of related bioactive molecules. The pyridine-3-yl acetic acid core is a recognized scaffold in medicinal chemistry. For instance, derivatives of pyridin-3-yl acetic acid have been investigated as inhibitors of human immunodeficiency virus (HIV) replication. The introduction of a fluorine atom at the α-position of the acetic acid moiety is a logical step in lead optimization, aiming to improve pharmacokinetic properties.
Integration into Scaffolds for Heterocyclic Compound Synthesis
The synthesis of fluorinated heterocyclic compounds is a significant area of research in medicinal and agrochemical chemistry. nih.gov this compound serves as a valuable precursor for constructing a variety of heterocyclic scaffolds. The carboxylic acid functionality can be readily converted into esters, amides, or other functional groups, which can then participate in cyclization reactions to form new rings.
For example, the acid can be coupled with various amines or hydrazines to form amides or hydrazides, respectively. These intermediates can then undergo intramolecular cyclization to yield a range of nitrogen-containing heterocycles such as pyridones, triazoles, or thiadiazoles. The presence of the fluorine atom can influence the regioselectivity of these cyclization reactions and can also impart desirable properties to the resulting heterocyclic systems.
While specific examples starting directly from this compound are not extensively documented in readily accessible literature, the general principles of using fluorinated building blocks for heterocyclic synthesis are well-established. researchgate.net The reactivity of the pyridine (B92270) ring itself also offers opportunities for further elaboration, allowing for the construction of fused heterocyclic systems.
Development of Novel Organofluorine Reagents and Catalysts from Derivatives
The development of new reagents for the selective introduction of fluorine and fluoroalkyl groups is a key area of organofluorine chemistry. sioc.ac.cn Derivatives of this compound have the potential to be transformed into novel fluorinating agents or organocatalysts.
For instance, the carboxylic acid could be converted into a more reactive acyl fluoride (B91410) or a mixed anhydride, which could then act as a source of electrophilic fluorine or a fluorinated acyl group. The pyridine nitrogen could also be utilized to coordinate to a metal center, creating a chiral catalyst for asymmetric fluorination reactions. While the direct application of derivatives of this specific acid as reagents or catalysts is not yet widely reported, the underlying principles are sound and represent an area ripe for exploration. The combination of the pyridine moiety and the α-fluoroacetic acid unit provides a unique electronic and steric environment that could be harnessed for catalytic activity.
Contribution to the Synthesis of Molecules for Agrochemical Research (e.g., Pesticidal Intermediates)
Pyridine-containing compounds are a cornerstone of the agrochemical industry, with many successful herbicides, insecticides, and fungicides featuring this heterocyclic core. semanticscholar.org The introduction of fluorine into these molecules often leads to enhanced efficacy and improved metabolic stability.
While specific patents explicitly detailing the use of this compound in the synthesis of commercial pesticides are not readily identifiable, its structural motifs are present in a number of active ingredients. For example, many modern pesticides contain a substituted pyridine ring and a fluorinated side chain. This building block provides a direct route to such structures.
The synthesis of trifluoromethylpyridines, key intermediates in many agrochemicals, often involves multi-step processes. semanticscholar.org The use of pre-functionalized building blocks like this compound could offer a more convergent and efficient approach to certain pesticidal targets. Its derivatives could be used to introduce the fluoro-pyridinylmethyl group into larger molecules, a common substructure in modern agrochemicals.
Role in Constructing Materials with Tunable Properties
Fluorinated polymers are a class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. mdpi.commdpi.com The incorporation of functional groups, such as pyridine rings, into these polymers can lead to materials with tunable properties, such as altered solubility, adhesion, or catalytic activity.
This compound can serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. The carboxylic acid functionality can be used for polymerization through condensation reactions, leading to polyesters or polyamides. The resulting polymers would possess both the advantageous properties of fluoropolymers and the functionality of the pyridine ring.
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Green Synthetic Protocols
The chemical industry's shift towards sustainability has highlighted the need for more environmentally friendly methods for synthesizing complex molecules like 2-Fluoro-2-(pyridin-3-yl)acetic acid. A primary goal is to develop protocols that minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources. sigmaaldrich.com
Key areas of research in this domain include:
Use of Aqueous Media: Conducting reactions in water is a cornerstone of green chemistry. Research into the fluorination of pyridine (B92270) derivatives in aqueous solutions, potentially using reagents like Selectfluor, has shown promise. acs.orgnih.gov This approach not only reduces the reliance on volatile organic solvents but can also influence the regioselectivity of the reaction.
Metal-Free Catalysis: Transition-metal catalysts, while effective, can lead to toxic waste and require costly remediation steps. Developing metal-free synthetic routes is a significant challenge. rsc.org Methodologies inspired by classic reactions, but adapted for fluorination, could provide a pathway to circumvent the need for heavy metals.
Biocatalysis: The use of enzymes, or "fluorine biocatalysts," offers a highly selective and environmentally benign approach to C-F bond formation. nih.govacsgcipr.org While still an emerging field, engineering enzymes like fluorinases to accept pyridine-containing substrates could enable the synthesis of fluorinated compounds under exceptionally mild conditions. nih.govchemrxiv.org This biotransformation approach is a critical frontier for producing complex fluorinated molecules sustainably. nih.gov
Exploration of Novel and Highly Selective Fluorination Reagents
The development of safe, selective, and accessible fluorinating reagents is crucial for the synthesis of compounds such as this compound. Traditional reagents are often hazardous and lack selectivity, prompting the search for superior alternatives. ucla.edu
Several promising classes of modern fluorination reagents are under investigation:
| Reagent Class | Example(s) | Key Advantages |
| Electrophilic N-F Reagents | Selectfluor® (F-TEDA-BF4) | Air and moisture stable, user-friendly, high regioselectivity in many reactions. sigmaaldrich.comnumberanalytics.com |
| Deoxyfluorination Reagents | PyFluor (2-pyridinesulfonyl fluoride) | Thermally stable, low-cost, minimizes elimination byproducts, safer than DAST. ucla.eduacsgcipr.orgsigmaaldrich.comorganic-chemistry.org |
| HF-Based Complexes | DMPU-HF | Stable, compatible with metal catalysts, highly reactive yet selective, avoids handling hazardous HF gas directly. tcichemicals.comnih.govacs.orgnih.gov |
Selectfluor® has demonstrated broad utility in the electrophilic fluorination of various organic substrates, including pyridine derivatives, often under mild conditions. sigmaaldrich.comnih.govnih.govPyFluor represents a significant advancement in deoxyfluorination, offering a much safer and more selective alternative to reagents like DAST, which are prone to violent decomposition. ucla.edusigmaaldrich.comresearchgate.net The development of stable HF complexes , such as DMPU-HF, provides a practical way to harness the reactivity of hydrogen fluoride (B91410) for nucleophilic fluorination without the associated handling risks. tcichemicals.comnih.govcore.ac.uk
Future research will likely focus on creating reagents with even greater functional group tolerance, predictable regioselectivity for complex heterocyclic systems, and suitability for late-stage fluorination in drug discovery pipelines.
Advanced in Silico Design and Prediction for Fluorinated Compounds
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For fluorinated compounds, in silico methods offer a powerful way to predict properties and guide synthetic efforts, thereby reducing the time and cost associated with laboratory experimentation.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to explore the electronic properties of molecules, predict reaction pathways, and understand the mechanisms of fluorination reactions. This insight is crucial for optimizing reaction conditions and predicting the regioselectivity of fluorination on the pyridine ring.
Molecular Docking: This technique is used to predict the binding orientation of a molecule to a biological target, such as a protein or enzyme. For derivatives of this compound, docking studies can help in designing compounds with enhanced biological activity.
ADME Prediction: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico models can predict these properties, allowing chemists to identify potential liabilities early in the design process. The strategic placement of fluorine can significantly modulate ADME properties, improving parameters like metabolic stability and membrane permeability. nih.govresearchgate.netresearchgate.netucd.ie
The integration of these computational tools allows for a more rational design of novel fluorinated compounds, enabling the prioritization of synthetic targets with the most promising profiles. acs.org
Expanding the Scope of Derivatization for Enhanced Synthetic Utility
The synthetic value of this compound is greatly enhanced by the ability to selectively modify its functional groups—the carboxylic acid and the pyridine ring. Developing a broad portfolio of derivatization reactions is essential for creating analogues for structure-activity relationship (SAR) studies and for use as building blocks in more complex syntheses.
Current and future research in this area focuses on:
Carboxylic Acid Modifications: Standard transformations of the carboxylic acid group into esters, amides, and other functional groups are well-established. Future work may involve developing novel pyridinium-based derivatization reagents to enhance the detection of these molecules in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). scilit.comnih.govresearchgate.net
Pyridine Ring Functionalization: The pyridine ring offers multiple sites for further functionalization. The fluorine atom itself can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles at the 2-position. orgsyn.org
2-Halopyridinium Salts: The development of bench-stable 2-halopyridinium salts as reagents allows for mild SNAr reactions with various nucleophiles. nih.govresearchgate.netacs.orgacs.org This approach provides a versatile platform for creating diverse 2-substituted pyridine derivatives from fluorinated precursors.
By expanding the toolbox of derivatization reactions, chemists can more effectively explore the chemical space around the this compound scaffold.
Bridging Fundamental Mechanistic Understanding with Synthetic Innovation
A deep understanding of reaction mechanisms is the bedrock upon which new and improved synthetic methods are built. For the fluorination of pyridine derivatives, elucidating the precise pathways of these reactions is critical for overcoming challenges related to selectivity, efficiency, and substrate scope.
Key mechanistic questions and research directions include:
Chichibabin-type Fluorination: The classic Chichibabin reaction involves the amination of pyridines via a nucleophilic addition-elimination mechanism. wikipedia.orgmyttex.netchempedia.info Recent studies have shown that fluorination using reagents like AgF₂ may proceed through a similar mechanistic pathway, involving coordination of the metal to the pyridine nitrogen, followed by addition of fluoride and subsequent rearomatization. pkusz.edu.cnpsu.edu Further investigation into this mechanism could lead to the development of new, highly regioselective C-H fluorination methods. pkusz.edu.cn
Role of Transition Metals: Transition metals can play a crucial role in C-H activation and fluorination. nih.govresearchgate.netnih.govchimia.chrsc.org The oxidative state of the metal and the nature of the ligands can influence the reaction's outcome, determining whether fluorination occurs at the 2- or 3-position of the pyridine ring. researchgate.net A clearer understanding of the intermediates and transition states in these catalytic cycles is needed to design more efficient and selective catalysts.
Radical vs. Ionic Pathways: Fluorination reactions can proceed through either radical or ionic intermediates, depending on the reagent and conditions. Distinguishing between these pathways is essential for controlling the reaction's outcome. For example, some C-H fluorination methods are promoted by pyridine N-oxyl radicals, proceeding through a single-electron transfer (SET) process. rsc.org
By combining experimental studies with computational modeling, researchers can gain a more complete picture of these complex reaction mechanisms, paving the way for the next generation of innovative synthetic strategies for producing fluorinated pyridines.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DMF | Enhances fluorination rate |
| Temperature | 0–5°C | Minimizes side reactions |
| Fluorinating Agent | Selectfluor® (1.2 equiv) | Ensures complete substitution |
Q. Table 2: Analytical Techniques for Characterization
| Technique | Key Metrics | Application |
|---|---|---|
| -NMR | δ = -120 to -150 ppm | Confirms fluorine position |
| HPLC (C18) | Retention time = 8.2 min | Purity assessment (≥95%) |
| HR-ESI-MS | m/z 185.11 [M+H] | Validates molecular formula |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
